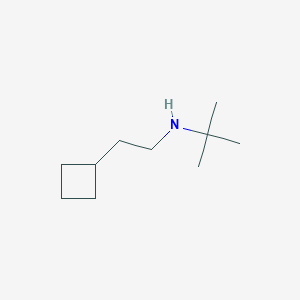

Tert-butyl(2-cyclobutylethyl)amine

Vue d'ensemble

Description

Synthesis Analysis

Tert-butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide . A new efficient and safe method for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol was developed .

Molecular Structure Analysis

Tert-butylamine has the molecular formula C4H11N . The hydrogens attached to an amine show up 0.5-5.0 ppm. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .

Chemical Reactions Analysis

Tert-butylamine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

Tert-butylamine is a colorless liquid with a typical amine-like odor . It has a density of 0.7±0.1 g/cm3, boiling point of 44.4±0.0 °C at 760 mmHg, and vapour pressure of 363.0±0.0 mmHg at 25°C .

Applications De Recherche Scientifique

Cyclizative Atmospheric CO2 Fixation

One notable application of tert-butyl(2-cyclobutylethyl)amine derivatives is in the cyclizative atmospheric CO2 fixation process. A study by Takeda et al. (2012) demonstrated the efficient conversion of unsaturated amines to cyclic carbamates bearing an iodomethyl group using tert-butyl hypoiodite (t-BuOI) under mild conditions. This methodology presents an innovative approach to CO2 utilization, highlighting the potential of tert-butylamine derivatives in environmental chemistry (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Versatile Intermediates for Asymmetric Synthesis

Tert-butanesulfinyl imines, closely related to tert-butyl(2-cyclobutylethyl)amine, serve as versatile intermediates for the asymmetric synthesis of amines. Ellman, Owens, and Tang (2002) described the preparation of N-tert-butanesulfinyl aldimines and ketimines as intermediates for synthesizing a wide range of highly enantioenriched amines. This methodology facilitates the synthesis of complex amine structures from simple starting materials, showcasing the importance of tert-butylamine derivatives in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Amination Reactions

Amination reactions represent another critical application area. For instance, Gajare et al. (2004) utilized a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides with amines, demonstrating the utility of tert-butylamine derivatives in facilitating such reactions to produce secondary or tertiary amines in good to excellent yields (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Synthesis of Aminocarbonates

Furthermore, tert-butyl aminocarbonate, a novel compound type, was synthesized by Harris and Wilson (1983) through the reaction of hydroxylamine with excess di-tert-butyl dicarbonate. This compound showcases an innovative approach to acylate amines, expanding the chemical repertoire of tert-butylamine derivatives for synthetic applications (Harris & Wilson, 1983).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-cyclobutylethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)11-8-7-9-5-4-6-9/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYIWQYFIABJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl(2-cyclobutylethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)

![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)

![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)

![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)

![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)

![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)

![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)